molecular formula C11H10N4O5S B3872910 4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide CAS No. 5628-20-6

4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide

Cat. No.: B3872910
CAS No.: 5628-20-6
M. Wt: 310.29 g/mol
InChI Key: DIRUGGPQNUJOKW-UHFFFAOYSA-N
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Description

4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide is a complex organic compound, known for its potential applications in various fields of scientific research. This compound is characterized by a pyrimidine ring connected to a sulfonamide group, giving it unique chemical properties.

Properties

IUPAC Name

4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5S/c12-21(19,20)7-3-1-6(2-4-7)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H2,12,19,20)(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRUGGPQNUJOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416550
Record name ST50977921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-20-6
Record name ST50977921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with a benzene sulfonamide precursor. Key steps often include:

  • Pyrimidine Synthesis: : Starting from urea and malonic acid derivatives, cyclization reactions form the pyrimidine core.

  • Functionalization: : The pyrimidine ring is functionalized to introduce reactive aldehyde groups.

  • Condensation: : The functionalized pyrimidine reacts with sulfonamide compounds under controlled conditions, typically in the presence of catalysts like acidic or basic reagents.

Industrial Production Methods

While the laboratory synthesis focuses on small-scale production, industrial methods streamline the process:

  • Batch Reactors: : Large-scale reactions are carried out in batch reactors to maintain consistent quality and yield.

  • Purification: : Advanced purification techniques, including crystallization and chromatography, ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Introducing oxygen atoms or removing hydrogen atoms, often forming sulfone derivatives.

  • Reduction: : The compound can be reduced to form amino or hydroxy derivatives.

  • Substitution: : Various nucleophilic or electrophilic reagents can replace specific groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Solvents: : Including dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or aqueous solutions for specific reactions.

Major Products

The products vary based on the reaction type:

  • Oxidation: : Produces sulfone or sulfoxide derivatives.

  • Reduction: : Leads to amino derivatives or simpler pyrimidine rings.

  • Substitution: : Yields a wide range of functionalized compounds depending on the substituents used.

Scientific Research Applications

4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide has a broad spectrum of applications:

  • Chemistry: : Used as an intermediate in the synthesis of various organic compounds.

  • Biology: : Its derivatives are studied for potential enzyme inhibition properties.

  • Medicine: : Explored for use in drug design due to its biological activity.

  • Industry: : Applied in material science for developing new polymers and resins.

Mechanism of Action

This compound exerts its effects primarily through interactions with biological macromolecules:

  • Molecular Targets: : Often targets specific enzymes, binding to active sites and inhibiting their function.

  • Pathways Involved: : Interference with metabolic pathways in cells, leading to therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilamide: : A simpler sulfonamide with antimicrobial properties.

  • Trimethoprim-sulfamethoxazole: : Combines sulfonamide with dihydrofolate reductase inhibitors.

  • Pyrimethamine: : Used in antiparasitic treatments, structurally similar in its pyrimidine ring.

Uniqueness

  • Structural Complexity: : The specific arrangement of pyrimidine and sulfonamide groups in 4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide provides unique chemical reactivity and biological activity.

  • Functional Diversity: : Capable of undergoing various chemical reactions, making it versatile for multiple applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide
Reactant of Route 2
4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide

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